molecular formula C11H8N2O3 B8680637 4-(5-Hydroxypyrazin-2-yl)benzoic acid

4-(5-Hydroxypyrazin-2-yl)benzoic acid

Cat. No.: B8680637
M. Wt: 216.19 g/mol
InChI Key: UXXJARVLKXYKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Hydroxypyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a hydroxypyrazine substituent at the 4-position of the benzene ring. The pyrazine moiety, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, is hydroxylated at the 5-position. The compound is of interest in pharmaceutical and materials science due to its hydrogen-bonding capacity and electron-deficient aromatic system .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4-(6-oxo-1H-pyrazin-3-yl)benzoic acid

InChI

InChI=1S/C11H8N2O3/c14-10-6-12-9(5-13-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

UXXJARVLKXYKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

The benzoic acid group’s acidity (pKa) is modulated by the electronic effects of substituents on the adjacent aromatic system.

Compound Name Substituent Molecular Weight pKa (Benzoic Acid) Solubility in Water Key Structural Features
4-(5-Hydroxypyrazin-2-yl)benzoic acid 5-Hydroxypyrazin-2-yl 232.20 ~3.5 Moderate Pyrazine ring with hydroxyl group
4-Hydroxybenzoic acid Hydroxyl 138.12 ~4.5 High Simple phenolic acid
4-(5-Nitropyridin-2-yl)benzoic acid 5-Nitropyridin-2-yl 260.20 ~2.8 Low Strong electron-withdrawing nitro group
4-(3,6-Dimethylpyrazin-2-yl)benzoic acid 3,6-Dimethylpyrazin-2-yl 228.24 ~4.0 High Electron-donating methyl groups
4-(5-Chloropyridin-2-yl)benzoic acid 5-Chloropyridin-2-yl 233.66 ~3.2 Low Halogen substituent

Key Observations:

  • The hydroxypyrazine group in the target compound lowers the pKa compared to 4-hydroxybenzoic acid due to the electron-withdrawing nature of the pyrazine ring. However, its effect is less pronounced than the nitro group in 4-(5-nitropyridin-2-yl)benzoic acid .
  • Methyl groups on pyrazine (e.g., 3,6-dimethyl derivative) increase pKa slightly by donating electrons, enhancing solubility in polar solvents .

Structural and Functional Comparisons

Heterocyclic Ring Systems
  • Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms create a more electron-deficient system than pyridine, enhancing interactions with electron-rich biological targets. For example, 4-(5-nitropyridin-2-yl)benzoic acid’s nitro group further amplifies electron withdrawal, making it a stronger acid but less soluble .
  • Hydroxyl vs. In contrast, chloro substituents (e.g., 4-(5-chloropyridin-2-yl)benzoic acid) contribute to hydrophobic interactions but lack hydrogen-bonding capacity .

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